molecular formula C9H10Br2O B1377966 1,4-Dibromo-2-isopropoxybenzene CAS No. 1369842-73-8

1,4-Dibromo-2-isopropoxybenzene

Cat. No.: B1377966
CAS No.: 1369842-73-8
M. Wt: 293.98 g/mol
InChI Key: XEMLGBATYVIYNF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-isopropoxybenzene, also known as DIBP, is an organic compound with the chemical formula C9H10Br2O . It has a molecular weight of 293.99 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10Br2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 .

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Efficient Synthesis Methods

Dibromo compounds, including 1,4-dibromo derivatives, serve as valuable precursors for organic transformations. They are utilized in the synthesis of various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations, emphasizing their role in constructing complex molecules efficiently (Diemer, Leroux, & Colobert, 2011).

Polymer End-Functionalization

Alkoxybenzenes, such as isopropoxybenzene derivatives, have been employed to end-quench living polymerizations, leading to direct chain-end functionalization. This technique allows for the precise modification of polymers, demonstrating the utility of dibromo compounds in advanced polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).

Structural and Melting Point Analysis

The melting points of dibromobenzene isomers, including 1,4-dibromobenzene, correlate with molecular symmetry and the presence of halogen bonds, providing insights into molecular packing and structural properties of organic compounds (Dziubek & Katrusiak, 2014).

Advanced Materials Synthesis

Dibromo compounds are used in the synthesis of high molecular weight polymers with specific functionalities. For instance, bifunctional dibromo initiators are critical for the synthesis of graft copolymers with desirable properties, including solubility and thermal stability, showcasing the role of such compounds in materials science (Cianga, Hepuzer, & Yagcı, 2002).

Electrochemical Applications

Highly brominated compounds have been studied for their potential in electrochemistry, such as in the development of redox shuttles for lithium batteries. This research suggests the broader applicability of dibromo compounds in energy storage technologies (Feng, Ai, Cao, & Yang, 2007).

Safety and Hazards

1,4-Dibromo-2-isopropoxybenzene is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements are H315, H319, and H335, and the precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

1,4-dibromo-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLGBATYVIYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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